molecular formula C16H17NO3 B12792242 Vittatine CAS No. 510-69-0

Vittatine

Cat. No.: B12792242
CAS No.: 510-69-0
M. Wt: 271.31 g/mol
InChI Key: RPAORVSEYNOMBR-RLCCDNCMSA-N
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Description

Vittatine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is known for its complex structure and significant biological activities. This compound has been isolated from various plant species and has attracted considerable interest due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vittatine involves several steps, often starting from simpler organic molecules. One common synthetic route includes the use of a Claisen rearrangement to form the quaternary carbon center, followed by a series of cyclization and functional group transformations . The stereoselective synthesis of this compound can be achieved through chiral induction methods, ensuring the correct configuration of the molecule .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and characterize the compound.

Chemical Reactions Analysis

Types of Reactions

Vittatine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo-vittatine, while reduction can yield dihydro-vittatine.

Scientific Research Applications

Chemistry

In chemistry, vittatine serves as a model compound for studying complex alkaloid synthesis. Its unique structure provides insights into stereoselective synthesis and the formation of quaternary carbon centers .

Biology

This compound has shown promising biological activities, including anticancer, antiviral, and antimicrobial properties. It is often used in biological studies to explore its effects on various cell lines and pathogens .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

Although not widely used in industry, this compound’s derivatives are of interest for their potential use in pharmaceuticals and agrochemicals. The compound’s complex structure and biological activity make it a valuable target for industrial research.

Mechanism of Action

Vittatine exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and DNA, leading to the modulation of cellular processes. For example, this compound has been shown to inhibit topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Crinine: A stereoisomer of vittatine, crinine shares a similar structure but differs in its stereochemistry.

    Lycorine: Another Amaryllidaceae alkaloid, lycorine has a similar backbone but distinct functional groups.

    Galanthamine: Known for its use in treating Alzheimer’s disease, galanthamine has a different mechanism of action but shares some structural similarities with this compound.

Uniqueness of this compound

This compound’s uniqueness lies in its specific stereochemistry and biological activities. Unlike its similar compounds, this compound has shown a broader range of biological effects, making it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

510-69-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(1R,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol

InChI

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m1/s1

InChI Key

RPAORVSEYNOMBR-RLCCDNCMSA-N

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@@]15[C@@H]2C[C@@H](C=C5)O)OCO4

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4

Origin of Product

United States

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